Bienvenue dans la boutique en ligne BenchChem!

Lamivudine Acid

Clinical Pharmacology Drug Metabolism Pharmacokinetics

Lamivudine Acid is the essential EP Impurity A reference standard for Lamivudine pharmaceutical analysis. As the sole quantifiable circulating metabolite, it is required by USP/EP monographs for HPLC method validation and ANDA regulatory submissions. This pharmacologically inactive compound is critical for forced degradation studies, impurity profiling, and ADME research—particularly in renal impairment studies where metabolite accumulation is significant. Select this high-purity standard to ensure accurate quantitation, regulatory compliance, and successful ANDA filing.

Molecular Formula C8H9N3O4S
Molecular Weight 243.24 g/mol
CAS No. 173602-25-0
Cat. No. B1674444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine Acid
CAS173602-25-0
SynonymsLamivudine impurity A RS;  Lamivudine impurity A;  Lamivudine specified impurity A; 
Molecular FormulaC8H9N3O4S
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESC1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1
InChIKeyPIIRVEZNDVLYQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lamivudine Acid (CAS 173602-25-0): Sourcing the Definitive Trans-Sulfoxide Metabolite and Pharmacopoeial Impurity Standard for Antiviral Analysis


Lamivudine Acid, chemically defined as trans-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, is the primary metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) lamivudine, representing approximately 5% of an orally administered dose recovered in urine [1]. It is also codified as Lamivudine EP Impurity A in the European Pharmacopoeia, serving as a critical reference standard for pharmaceutical quality control . This compound is pharmacologically inactive, in stark contrast to the potent antiviral activity of the parent drug and its intracellular active anabolite, lamivudine triphosphate [1].

Lamivudine Acid (CAS 173602-25-0): The Critical Failure of In-Class Substitution in Metabolic and Impurity Profiling


Interchangeability with other lamivudine-related compounds or alternative NRTI metabolites is fundamentally precluded by its unique molecular identity and specific functional role. Unlike the active parent compound (lamivudine), the pharmacologically active triphosphate anabolite, or other degradation-related impurities, Lamivudine Acid is the sole quantifiable circulating metabolite of lamivudine in humans, formed via a specific oxidative pathway [1]. In pharmaceutical analysis, substituting Lamivudine Acid for another impurity standard is analytically invalid, as it possesses a distinct retention time, molecular mass (243.24 g/mol), and spectral profile required for accurate method validation and quantitation in drug substance and product testing [2]. Its use is mandated for compliance with pharmacopoeial monographs for the specific identification and control of Impurity A .

Lamivudine Acid (CAS 173602-25-0): Quantitative Evidence for Differentiated Procurement in Metabolism and Analytical Sciences


Lamivudine Acid as the Sole Quantifiable Circulating Metabolite: Metabolic Fate vs. Lamivudine and Triphosphate Anabolite

Lamivudine Acid (trans-sulfoxide) is the only known metabolite of lamivudine in humans, accounting for approximately 5% of an administered oral dose recovered in urine [1]. In contrast, the parent drug lamivudine is predominantly excreted unchanged (up to 95% of the dose) [1]. The active intracellular metabolite, lamivudine triphosphate, is not detectable in plasma or urine. This distinction is crucial: procurement of Lamivudine Acid is essential for quantifying the specific metabolic fate of lamivudine, which is not possible with the parent drug or any other NRTI metabolite.

Clinical Pharmacology Drug Metabolism Pharmacokinetics

Absolute Pharmacological Inactivity: Functional Differentiation from Active NRTIs

Lamivudine Acid is pharmacologically inactive, lacking any inhibitory effect on HIV-1 reverse transcriptase or HBV polymerase [1]. This is in direct contrast to the parent drug, lamivudine (IC50 against HIV-1 in cell culture: 0.002-1.14 µM), and its active triphosphate anabolite (Ki against HIV-1 reverse transcriptase: 21 nM) [2]. Procurement of Lamivudine Acid is therefore justified for use as a negative control in antiviral assays, for studying non-active metabolic pathways, or for investigating the lack of off-target effects.

Antiviral Pharmacology Mechanism of Action Toxicology

Defined Physicochemical Properties for Chromatographic Method Development and Validation

Lamivudine Acid possesses distinct physicochemical properties that enable its specific separation and quantification as an impurity. It has a molecular weight of 243.24 g/mol and a molecular formula of C8H9N3O4S . In an RP-HPLC method, complete baseline separation was achieved for Lamivudine Acid from the active pharmaceutical ingredients (lamivudine, zidovudine, nevirapine) and other related substances (uracil, cytosine, thymine) [1]. This validated separation is essential for accurate quality control of lamivudine drug products, and the use of a certified reference standard of Lamivudine Acid is a regulatory requirement.

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Quantitative Impurity Limits and Specification Compliance: USP/EP Regulatory Requirements

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for lamivudine drug substance and drug product set specific acceptance criteria for Lamivudine Acid (Impurity A). For instance, USP34 sets a limit of 0.3% for impurities with a relative retention time (RRT) of 0.4 (which can include Lamivudine Acid) . This necessitates the use of a high-purity, well-characterized reference standard of Lamivudine Acid for quantitative analysis to ensure the final drug product meets these stringent regulatory specifications, thereby preventing batch rejection.

Pharmaceutical Analysis Regulatory Compliance Quality Assurance

Definitive Crystal Structure Confirmation for Solid-State Characterization and Patent Distinction

The unambiguous crystal structure of Lamivudine Acid semihydrate has been solved, revealing it crystallizes in the rare hexagonal space group P62 with unit cell parameters a = 10.208(1) Å and c = 18.073(2) Å [1]. The molecule exists as a zwitterion in the solid state, a feature not observed in the neutral lamivudine parent molecule [1]. This detailed structural information is absent for many other lamivudine impurities and provides a definitive fingerprint for solid-state characterization, which is critical for patent filings, polymorph screening, and understanding the physical stability of the impurity.

Crystallography Solid-State Chemistry Intellectual Property

Lamivudine Acid (CAS 173602-25-0): Recommended Procurement-Driven Applications in Metabolism, Analytical Science, and Formulation


Clinical Pharmacology and DMPK Studies: Quantifying Lamivudine Metabolism

For clinical or preclinical studies investigating the absorption, distribution, metabolism, and excretion (ADME) of lamivudine, Lamivudine Acid is an essential reference standard. Its procurement enables the accurate quantification of the drug's sole metabolic pathway in biological matrices (plasma, urine) using validated LC-MS/MS methods [1]. This is particularly critical in studies involving patients with renal impairment, where the accumulation of this inactive metabolite can be significantly higher, necessitating precise measurement to understand altered pharmacokinetics [2].

Pharmaceutical Quality Control: Ensuring Compliance with Global Pharmacopoeias

This is the primary industrial application for Lamivudine Acid. As a certified reference material (CRM) or a secondary pharmaceutical standard, it is required for developing and validating analytical methods (e.g., HPLC, UPLC) to test lamivudine active pharmaceutical ingredient (API) and finished dosage forms (tablets, oral solutions) [3]. Its use is mandated by the USP and EP monographs for the identification and quantification of Lamivudine Impurity A, ensuring product purity and safety before market release .

Analytical Method Development and Validation (AMV) for Generic Drug Applications

For generic pharmaceutical companies developing lamivudine-containing products (e.g., for ANDA submissions), procuring high-purity Lamivudine Acid is a regulatory prerequisite. It is used to perform forced degradation (stress) studies on lamivudine drug substance and product to demonstrate method specificity, linearity, accuracy, and precision . This data is essential to prove that the generic formulation's impurity profile is comparable to the innovator product, a key requirement for regulatory approval.

Solid-State Chemistry and Formulation Research: Exploring New Solid Forms

Due to its well-defined crystal structure and zwitterionic nature, Lamivudine Acid serves as a unique model compound in solid-state chemistry research. Scientists can procure this compound to investigate novel co-crystal or salt formations, study the impact of its ionic state on physicochemical properties like solubility and stability, or use its distinctive crystallographic parameters as a benchmark in polymorph screening studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamivudine Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.